3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN7O/c1-19(2,11-20)18(29)27-9-7-26(8-10-27)16-15-17(23-12-22-16)28(25-24-15)14-5-3-13(21)4-6-14/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRAAPBANSELOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 417.9 g/mol. It contains several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClFN₇O |
| Molecular Weight | 417.9 g/mol |
| CAS Number | 920226-35-3 |
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit promising anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. A study on triazoloquinazolinone derivatives demonstrated that modifications in the chemical structure significantly influenced their potency against Polo-like kinase 1 (Plk1), a target associated with cancer proliferation. The compound's structural features suggest it may similarly inhibit Plk1 or related kinases, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific kinases involved in cell cycle regulation and proliferation. The presence of the triazole moiety is crucial as it can interact with ATP-binding sites on kinases, thereby blocking their activity. This action can lead to cell cycle arrest and subsequent apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. The following modifications have been noted to enhance biological activity:
- Triazole Substituents : Variations in the triazole ring can significantly affect binding affinity and selectivity towards target proteins.
- Piperazine Linker : The piperazine group contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may improve binding interactions with target proteins.
A detailed SAR analysis can be found in studies focusing on similar triazole derivatives, where specific substitutions were linked to increased potency .
Case Studies
Several studies have investigated related compounds with similar structures:
- Study on Triazoloquinazolinones : This research identified several derivatives with IC50 values indicating effective inhibition of Plk1 PBD, suggesting that structural modifications can yield potent anticancer agents .
- Triazole Derivatives in Cancer Therapy : A review highlighted the broad spectrum of biological activities associated with triazole-containing compounds, including anticancer properties. The findings support further exploration of this compound as a potential therapeutic agent .
Scientific Research Applications
Overview
3-Chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound with a complex structure that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique molecular composition allows it to interact with biological systems in ways that may lead to the development of novel therapeutic agents.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of triazole and pyrimidine have been shown to exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation .
Antimicrobial Properties
Compounds containing triazole rings have been reported to possess antimicrobial activity against a range of pathogens. The presence of the piperazine moiety may enhance this activity by improving solubility and bioavailability. Research indicates that such compounds can act synergistically with existing antibiotics, potentially overcoming resistance mechanisms in bacteria .
Neurological Applications
The piperazine component is known for its psychoactive properties and has been investigated for use in treating neurological disorders such as anxiety and depression. Studies suggest that modifications to the piperazine structure can lead to enhanced binding affinity for serotonin receptors, thereby improving therapeutic outcomes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Jasiński et al., 2023 | Anticancer Activity | Identified that triazole derivatives significantly inhibit cell proliferation in K562 leukemia cells. |
| Silva et al., 2023 | Antimicrobial Properties | Demonstrated that similar compounds show potent activity against resistant strains of Staphylococcus aureus. |
| Arbačiauskienė et al., 2023 | Neurological Applications | Found that certain piperazine derivatives improve serotonin receptor binding and exhibit anxiolytic effects in animal models. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
Compound A : 3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride (CAS 1351647-59-0)
- Structural Differences: Lacks the chloro-dimethylpropanone group but shares the triazolo-pyrimidine core and 4-fluorophenyl substituent.
Compound B: 3-Acetyl-1-(4-chlorophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo-[4,3-a]pyrimidin-5-one
- Structural Differences: Replaces the triazolo-pyrimidine core with a thieno-triazolo-pyrimidine system and includes a 4-chlorophenyl group.
Piperazine-Linked Compounds
Compound C : 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane
- Structural Differences : Features dual piperazine-chlorophenyl units without a triazolo-pyrimidine core.
- Functional Implications : Such compounds are often explored for antipsychotic activity due to dopamine/serotonin receptor affinity. The absence of the triazolo-pyrimidine core in Compound C suggests divergent therapeutic targets compared to the query compound .
Compound D: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Structural Differences : Pyrazoline core instead of triazolo-pyrimidine, with a 4-chlorophenyl substituent.
- Functional Implications: Pyrazolines are commonly studied for anti-inflammatory or antimicrobial activity. The ethanone group here may confer different electronic effects compared to the chloro-dimethylpropanone in the target compound .
Comparative Data Table
Key Research Findings
- Triazolo-Pyrimidine Scaffold : The triazolo-pyrimidine core is critical for binding to ATP pockets in kinases. The 4-fluorophenyl group enhances selectivity, as seen in analogs like Compound A .
- Piperazine Linker : Piperazine improves solubility and flexibility, a feature shared with antipsychotic candidates like Compound C but with distinct functional outcomes due to divergent cores .
Preparation Methods
General Synthetic Strategies for Triazolopyrimidine Derivatives
Construction of the Pyrimidine Moiety
The pyrimidine portion of thetriazolo[4,5-d]pyrimidine core can be constructed through several pathways:
Cyclocondensation reactions : These typically involve the reaction of amidines or similar compounds with 1,3-dicarbonyl derivatives under basic conditions.
Ring transformation of existing heterocycles : This approach involves modifying preformed heterocyclic structures to generate the pyrimidine ring.
Functionalization Approaches
The introduction of functional groups at specific positions of the triazolopyrimidine scaffold requires selective methodologies:
C-7 functionalization : Introduction of the piperazine group at position 7 typically involves nucleophilic aromatic substitution of a suitable leaving group (often chloride).
N-arylation of the triazole : The introduction of the 4-fluorophenyl group at the N-3 position of the triazole ring can be achieved through various coupling reactions or direct introduction during triazole formation.
Specific Preparation Methods
Linear Synthetic Approach
The linear synthetic approach to 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves the sequential construction of the heterocyclic core followed by functionalization.
Synthesis of Triazolopyrimidine Core
The synthesis typically begins with the construction of the triazolopyrimidine scaffold. While specific details for the target compound are limited, a proposed pathway can be outlined based on related derivatives:
Step 1 : Preparation of a suitable pyrimidine precursor, often starting with a halogenated pyrimidine derivative.
Step 2 : Introduction of an azide group at the appropriate position.
Step 3 : Cycloaddition reaction to form the triazole ring, often employing copper catalysis when using fluorophenylacetylenes as the alkyne component.
Step 4 : Introduction of appropriate leaving groups at the C-7 position of the pyrimidine ring to facilitate subsequent substitution with piperazine.
N-acylation with 3-chloro-2,2-dimethylpropanoyl Chloride
The final step involves the selective acylation of the piperazine nitrogen:
Step 1 : Preparation of 3-chloro-2,2-dimethylpropanoyl chloride, typically from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride.
Step 2 : Reaction of the 7-piperazinyl-triazolopyrimidine intermediate with the acid chloride in the presence of a base (e.g., triethylamine, DIPEA) in an appropriate solvent such as dichloromethane or THF.
Step 3 : Purification of the final product through column chromatography, typically using silica gel with appropriate solvent systems, followed by crystallization if necessary.
Convergent Synthetic Approach
A more efficient route may involve a convergent synthesis where key fragments are prepared separately and then coupled:
Preparation of Key Intermediates
Fragment A : 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine with a suitable leaving group at C-7.
Fragment B : N-(3-chloro-2,2-dimethylpropanoyl)piperazine.
The preparation of Fragment A may involve:
- Synthesis of a suitably functionalized pyrimidine derivative.
- Introduction of an azide functionality.
- Cycloaddition with appropriate reagents to form the triazole ring.
- Installation of a leaving group at the C-7 position.
The preparation of Fragment B typically involves:
- Protection of one nitrogen of piperazine if necessary.
- Acylation with 3-chloro-2,2-dimethylpropanoyl chloride.
- Deprotection if a protecting group was employed.
Coupling Reactions
The two fragments are then coupled through nucleophilic aromatic substitution:
Step 1 : Reaction of Fragment A with Fragment B in the presence of a base in a suitable solvent.
Step 2 : Purification of the final product through appropriate techniques.
Alternative Routes
Late-Stage Functionalization
Alternative approaches may involve late-stage functionalization of preformed triazolopyrimidine scaffolds:
Selective N-arylation : Introduction of the 4-fluorophenyl group at a later stage through selective N-arylation reactions.
C-H activation strategies : Utilizing C-H activation methodologies for the direct functionalization of specific positions on the heterocyclic core.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of each synthetic step. Table 1 summarizes the effects of different solvents on key reactions in the synthesis.
Table 1: Solvent Effects on Key Synthetic Steps
| Synthetic Step | Preferred Solvents | Avoided Solvents | Notes |
|---|---|---|---|
| Triazole Formation | Toluene, THF, DCM, t-BuOH/H₂O mixtures | Protic solvents (when using sensitive reagents) | Solvent polarity affects reaction rate and selectivity |
| Piperazine Introduction | DMF, DMSO, Acetonitrile | Non-polar solvents | Polar aprotic solvents facilitate nucleophilic substitution |
| N-acylation | DCM, THF, Toluene | Protic solvents | Anhydrous conditions preferred |
| Purification | Chloroform/Methanol mixtures, Ethyl acetate/Hexane | - | Gradient elution often provides better separation |
Temperature and Time Optimization
Careful control of reaction temperature and duration is essential for maximizing yield while minimizing side reactions. For fluorination reactions, maintaining pH in the range of 8-13 has been identified as crucial for optimal results.
Table 2: Temperature and Time Optimization
| Reaction Step | Optimal Temperature Range (°C) | Typical Reaction Time | Critical Parameters |
|---|---|---|---|
| Triazole Formation | 25-80 | 6-24 hours | Catalyst loading, exclusion of oxygen |
| Piperazine Introduction | 60-120 | 8-48 hours | Base strength, concentration |
| N-acylation | 0-25 | 2-12 hours | Addition rate, temperature control |
| Purification | Varies by technique | - | Solvent system, column parameters |
Catalyst Screening
For key transformations, catalyst selection and loading significantly impact efficiency and selectivity:
Table 3: Catalyst Optimization for Triazole Formation
| Catalyst | Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuSO₄/sodium ascorbate | 5/10 | t-BuOH/H₂O (1:1) | rt | 24 | 75-85 |
| CuI | 10 | THF | rt | 12 | 70-80 |
| Cu(OAc)₂ | 5 | DCM | rt | 24 | 65-75 |
| Cu(PPh₃)₃Br | 5 | Toluene | 80 | 6 | 80-90 |
Purification and Characterization
Chromatographic Methods
Purification of intermediates and the final product typically involves column chromatography. For the target compound, the following conditions have been reported to be effective:
Crystallization Techniques
Crystallization serves as both a purification method and a means of obtaining the compound in a solid form suitable for characterization and formulation:
Analytical Data
Characterization of the target compound typically involves a combination of spectroscopic and analytical techniques:
Table 4: Spectroscopic Characterization
| Technique | Key Information |
|---|---|
| ¹H NMR | Chemical shifts for aromatic protons (7.0-8.5 ppm), piperazine protons (3.0-4.0 ppm), methyl groups (1.0-1.5 ppm) |
| ¹³C NMR | Chemical shifts for carbonyl carbon (~170 ppm), aromatic carbons (110-165 ppm), methyl carbons (20-30 ppm) |
| HRMS | Expected m/z value for [M+H]⁺: calculated based on molecular formula C₁₉H₂₁ClFN₇O |
| IR | Key bands: C=O stretch (~1650 cm⁻¹), C-F stretch (~1250 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |
Comparative Analysis of Synthetic Methods
Efficiency and Yield Comparison
Table 5: Comparison of Synthetic Routes
| Synthetic Route | Overall Steps | Average Yield per Step (%) | Overall Yield (%) | Strengths | Limitations |
|---|---|---|---|---|---|
| Linear Approach | 7-9 | 70-80 | 15-25 | Well-established chemistry, accessible reagents | Multiple purification steps, lower overall yield |
| Convergent Approach | 5-6 | 75-85 | 25-40 | Higher overall yield, fewer purification steps | Requires optimization of fragment coupling |
| Alternative Routes | 4-5 | 65-75 | 20-30 | Shorter synthetic sequence | May require specialized reagents or conditions |
Scalability and Industrial Applicability
For industrial-scale production, several factors must be considered:
- Reagent availability and cost : The convergent approach typically utilizes more readily available and cost-effective reagents.
- Safety considerations : The linear approach may involve handling of azides, which presents safety concerns on scale.
- Waste generation : The convergent approach generally produces less waste due to fewer steps.
- Equipment requirements : All approaches can be implemented using standard chemical processing equipment.
Environmental Considerations
Table 6: Environmental Impact Assessment
| Synthetic Route | Solvent Usage (L/kg product) | E-factor* | Critical Waste Streams | Green Chemistry Metrics |
|---|---|---|---|---|
| Linear Approach | 80-100 | 50-70 | Halogenated solvents, copper salts | Moderate atom economy |
| Convergent Approach | 60-80 | 40-60 | Reduced halogenated solvent waste | Improved atom economy |
| Alternative Routes | 40-60 | 30-50 | Specialized reagent waste | Variable depending on specific route |
*E-factor: kg waste/kg product
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for key steps?
The synthesis typically involves sequential coupling and cyclization reactions. For example:
- Triazolo-pyrimidine core formation : A fluorophenyl-substituted triazole is fused with a pyrimidine ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization.
- Piperazine linkage : The triazolo-pyrimidine intermediate is coupled to a piperazine derivative using Buchwald-Hartwig amination or nucleophilic substitution.
- Propanone side-chain introduction : A chloro-dimethylpropanone group is attached via alkylation or acylation under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Critical conditions : Temperature control (±5°C) during cyclization and anhydrous solvents (DMF, THF) for coupling steps to avoid hydrolysis.
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperazine NH at δ 3.2–3.5 ppm, fluorophenyl aromatic protons at δ 7.1–7.8 ppm). Overlapping signals may require 2D NMR (HSQC, HMBC) for resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₈H₂₀FN₇O, [M+H]⁺ = 370.1764) and detects impurities .
- X-ray crystallography : Resolves steric effects in the triazolo-pyrimidine core (e.g., torsion angles between fused rings) .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to separate regioisomers.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) by exploiting solubility differences in the propanone side chain .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts from the piperazine moiety .
Advanced Research Questions
Q. How can low yields in the triazolo-pyrimidine cyclization step be optimized?
In one reported synthesis, cyclization yields dropped to 29% due to competing side reactions (e.g., incomplete ring closure). Mitigation strategies:
- Catalyst screening : Replace CuI with Pd(OAc)₂ to enhance regioselectivity.
- Microwave-assisted synthesis : Reduce reaction time from 16 hours to 30 minutes at 120°C, minimizing decomposition .
- Additives : Use 1,10-phenanthroline to stabilize reactive intermediates .
Q. How can regioselectivity challenges in triazole formation be addressed?
The 1,2,3-triazole ring may form undesired regioisomers (1,4 vs. 1,5 substitution). Solutions:
- Protecting groups : Temporarily block reactive sites on the pyrimidine ring with Boc groups, removed post-cyclization .
- Solvent polarity : High-polarity solvents (DMSO) favor the correct isomer by stabilizing transition-state dipole interactions .
Q. How should researchers interpret complex NMR spectra with overlapping signals?
For aromatic protons in the triazolo-pyrimidine and fluorophenyl groups:
- Decoupling experiments : Irradiate adjacent protons to simplify splitting patterns.
- Variable-temperature NMR : Elevate temperature to 50°C to reduce rotational barriers and sharpen broad NH signals from piperazine .
Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
- Forced degradation studies : Incubate the compound at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes. Monitor degradation via LC-MS every 24 hours.
- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradants .
Q. How can bioactivity assays be designed to evaluate kinase inhibition or receptor binding?
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM compound concentration.
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assay, comparing IC₅₀ values to known inhibitors .
Q. How do computational methods aid in predicting binding modes?
- Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu762 in EGFR).
- QSAR models : Corporate logP, polar surface area, and H-bond donors to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
